molecular formula C8H8BrFO B1518915 4-Bromo-5-fluoro-2-methylphenyl methyl ether CAS No. 901231-33-2

4-Bromo-5-fluoro-2-methylphenyl methyl ether

Cat. No. B1518915
M. Wt: 219.05 g/mol
InChI Key: JJYAQJFSDSHSJY-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoro-2-methylphenyl methyl ether (4BF2MPME) is an organic compound that is used in a variety of scientific research applications. It is a colorless liquid that has a low boiling point and is relatively stable. Its unique chemical structure makes it an attractive compound for use in a variety of research applications. 4BF2MPME is used in the synthesis of other compounds, as well as in the study of biochemical and physiological effects.

Scientific Research Applications

Organic Synthesis

  • Summary of the Application : “4-Bromo-5-fluoro-2-methylphenylboronic acid” is a compound that is closely related to “4-Bromo-5-fluoro-2-methylphenyl methyl ether”. It is a valuable building block in organic synthesis .
  • Results or Outcomes : The outcomes of these reactions can vary widely depending on the specific reactants and conditions used .

Protodeboronation of Pinacol Boronic Esters

  • Summary of the Application : Pinacol boronic esters, which can be derived from compounds like “4-Bromo-5-fluoro-2-methylphenyl methyl ether”, are used in a process called protodeboronation .
  • Methods of Application : This process involves the removal of a boron group from the ester, which is achieved using a radical approach .
  • Results or Outcomes : The protodeboronation process has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Preparation of Antidiabetic Agents

  • Summary of the Application : A compound similar to “4-Bromo-5-fluoro-2-methylphenyl methyl ether”, known as “2-[(5-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene”, is used in the preparation of Canagliflozin , an antidiabetic agent .
  • Results or Outcomes : Canagliflozin is a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes mellitus .

Enantiocontrolled Synthesis

  • Summary of the Application : Bromomethyl methyl ether, a compound similar to “4-Bromo-5-fluoro-2-methylphenyl methyl ether”, has been used in enantiocontrolled synthesis of an intermediate containing carbons 18 to 35 of the macrocyclic immunosuppressant FK-506 .
  • Results or Outcomes : The synthesis resulted in an intermediate for the production of FK-506, a potent immunosuppressant .

Preparation of Thiophene Derivatives

  • Summary of the Application : A compound similar to “4-Bromo-5-fluoro-2-methylphenyl methyl ether”, known as “2-[(5-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene”, is used in the preparation of thiophene derivatives .
  • Results or Outcomes : Thiophene derivatives have a wide range of applications in materials science and medicinal chemistry .

Synthesis of Antidiabetic Agents

  • Summary of the Application : “2-[(5-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene” is an antidiabetic agent that can be used to prepare Canagliflozin , a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes mellitus .
  • Results or Outcomes : Canagliflozin is a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes mellitus .

Synthesis of Immunomodulatory Agents

  • Summary of the Application : Bromomethyl methyl ether, a compound similar to “4-Bromo-5-fluoro-2-methylphenyl methyl ether”, has been used in enantiocontrolled synthesis of an intermediate containing carbons 18 to 35 of the macrocyclic immunosuppressant FK-506 .
  • Results or Outcomes : The synthesis resulted in an intermediate for the production of FK-506, a potent immunosuppressant .

properties

IUPAC Name

1-bromo-2-fluoro-4-methoxy-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-5-3-6(9)7(10)4-8(5)11-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYAQJFSDSHSJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-fluoro-4-methoxy-5-methylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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